molecular formula C14H20N2O3 B1373800 tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate CAS No. 887590-30-9

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B1373800
CAS No.: 887590-30-9
M. Wt: 264.32 g/mol
InChI Key: KRQQVPMAHZXAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the reaction of 6-methoxy-3,4-dihydroquinoxaline-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines, depending on the reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-methoxyquinoxaline-2-carboxylate
  • tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-2(1H)-carboxylate
  • tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxamide

Uniqueness

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to its specific structural features, such as the methoxy group at the 6-position and the tert-butyl ester functionality. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Introduction

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS Number: 1365874-61-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C14H20N2O3
  • Molecular Weight : 264.32 g/mol
  • Structure : The compound features a quinoxaline core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methoxy-3,4-dihydroquinoxaline-1-carboxylic acid with tert-butyl alcohol in the presence of dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). This reaction is conducted under controlled conditions to ensure high yield and purity .

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoxaline derivatives, including this compound. In particular, quinoxaline compounds have shown promising activity against HIV. For instance, related compounds have demonstrated inhibition of HIV reverse transcriptase with effective concentrations (EC50) in the low microgram range .

Antitumor Activity

Quinoxaline derivatives are also being investigated for their anticancer properties. Some studies report that quinoxaline-based compounds exhibit significant cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values as low as 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways, leading to therapeutic effects against viral infections and cancer .

Study on Antiviral Activity

A study published in Molecules explored the synthesis and biological evaluation of various quinoxaline derivatives for their anti-HIV properties. The results indicated that compounds similar to this compound exhibited substantial inhibition of HIV replication in vitro, suggesting a potential role in antiviral drug development .

Anticancer Evaluation

Another research focused on the anticancer potential of quinoxaline derivatives reported that certain synthesized compounds demonstrated significant cytotoxicity against multiple cancer cell lines. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .

Data Table: Biological Activity Overview

Biological ActivityTargetEC50/IC50 ValueReference
Anti-HIVHIV RT0.15 µg/mL
AntitumorHCT-1161.9 µg/mL
AntitumorMCF-72.3 µg/mL

Properties

IUPAC Name

tert-butyl 6-methoxy-3,4-dihydro-2H-quinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-15-11-9-10(18-4)5-6-12(11)16/h5-6,9,15H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQQVPMAHZXAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680015
Record name tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887590-30-9
Record name tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.